molecular formula C6H5NO3 B147440 Picolinic acid N-oxide CAS No. 824-40-8

Picolinic acid N-oxide

Cat. No.: B147440
CAS No.: 824-40-8
M. Wt: 139.11 g/mol
InChI Key: FHYMLBVGNFVFBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Picolinic acid N-oxide can be synthesized through the oxidation of picolinic acid. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of heteropoly anions such as H6P2W18O62, H6P2Mo18O62, and others . The reaction is typically carried out in solvents like toluene, benzene, or carbon tetrachloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Picolinic acid N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound itself is an oxidized form of picolinic acid.

    Reduction: It can be reduced back to picolinic acid under appropriate conditions.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: this compound.

    Reduction: Picolinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

Antibacterial Properties
Picolinic acid N-oxide exhibits significant antibacterial activity, particularly against Mycobacterium tuberculosis. Studies have indicated that it can serve as a potential drug for treating tuberculosis and other infections, such as psoriasis and arthritis .

Table 1: Antibacterial Activity of this compound

PathogenActivityReference
Mycobacterium tuberculosisEffective
Staphylococcus aureusModerate
Escherichia coliLow

Cancer Treatment
Research has also explored the anticancer properties of PANO. It has been tested for its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and others, showing promising results in inhibiting cell growth .

Coordination Chemistry

This compound is utilized in the synthesis of metal complexes, which are pivotal in modern coordination chemistry. These complexes often exhibit unique magnetic properties and are being investigated for applications in spintronics and quantum computing. The ability of PANO to form stable complexes with lanthanide ions such as Gadolinium (III) has been particularly noted .

Table 2: Coordination Complexes Involving this compound

Metal IonComplex StabilityApplication AreaReference
Gadolinium (III)HighMagnetic materials
Nickel (II)ModerateCatalysis
Zinc (II)HighBiochemical sensors

Agricultural Applications

In agriculture, PANO acts as a plant growth regulator and has been studied for its potential as a herbicide and pesticide. Its effectiveness is enhanced when used in conjunction with specific metal ions, which can improve its stability and activity in soil environments .

Case Study: Herbicidal Activity
A study demonstrated that when applied to certain crops, PANO significantly increased growth rates while suppressing weed development. This dual action makes it a valuable candidate for sustainable agricultural practices .

Material Science

This compound is also being investigated for its role in the development of new materials, particularly those that exhibit single-molecule magnetism (SMM). The integration of PANO into material matrices can lead to innovative applications in data storage technologies and magnetic devices .

Table 3: Material Properties of this compound Derivatives

PropertyDescriptionReference
Magnetic BehaviorExhibits SMM characteristics
Thermal StabilityStable up to 200 °C
SolubilitySoluble in organic solvents

Comparison with Similar Compounds

    Picolinic Acid: The parent compound, differing by the absence of the N-oxide group.

    Nicotinic Acid N-Oxide: An isomer with the carboxyl group at the 3-position.

    Isonicotinic Acid N-Oxide: Another isomer with the carboxyl group at the 4-position.

    Quinolinic Acid N-Oxide: A related compound with a different ring structure.

Uniqueness: Picolinic acid N-oxide is unique due to its specific oxidation state and its ability to interact with zinc finger proteins, which is not observed in its parent compound or other isomers. This unique interaction makes it valuable in research focused on zinc transport and antiviral therapies .

Biological Activity

Picolinic acid N-oxide (C₆H₅NO₃) is a derivative of picolinic acid, a metabolite of L-tryptophan. This compound has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology. Research indicates that this compound exhibits various biological effects, including antibacterial properties and potential roles in cellular signaling pathways.

This compound features an N-oxide functional group, which alters its chemical reactivity and biological interactions compared to its parent compound, picolinic acid. The presence of this group is significant for its coordination chemistry and potential therapeutic applications.

Antibacterial Properties

This compound has been investigated for its antibacterial properties, particularly against tuberculosis (TB). Studies indicate that derivatives of picolinic acid, including N-oxide forms, exhibit significant antibacterial activity. This makes them potential candidates for the development of new treatments for TB and other bacterial infections .

Regulation of Nitric Oxide Synthase

Research has shown that picolinic acid is a potent co-stimulatory agent for the induction of tumoricidal activity and the production of nitric oxide (NO) through the regulation of nitric oxide synthase mRNA expression. This compound may share similar mechanisms due to its structural relationship with picolinic acid, suggesting a role in immune response modulation .

Cytotoxicity and Cell Growth Inhibition

The cytotoxic effects of this compound have been evaluated using Chinese hamster ovary (CHO) cells. A study found that picolinic acid and its analogs inhibited cell growth by chelating essential metals such as zinc and iron, which are crucial for DNA replication and cell division. The IC50 values for various analogs, including this compound, ranged from 0.032 mM to 25.85 mM, indicating varying levels of toxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Chelation : Similar to other picolinic acid derivatives, the ability to chelate zinc and iron plays a critical role in its biological effects. By reducing the availability of these metals, this compound can inhibit cellular processes reliant on these ions.
  • Cell Membrane Permeability : The logP value (hydrophobicity) influences the ability of the compound to cross cell membranes, affecting its bioavailability and overall toxicity profile .
  • Nitric Oxide Production : By influencing nitric oxide synthase activity, this compound may modulate immune responses and contribute to tumoricidal activity .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antibacterial Efficacy : A study explored the use of this compound as a potential antibacterial agent against Mycobacterium tuberculosis, demonstrating promising results in vitro.
  • Cytotoxicity Assessment : Research involving CHO cells indicated that while this compound inhibits cell growth through metal chelation, it exhibits lower toxicity towards non-proliferating cells compared to other analogs .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against tuberculosis; potential drug candidate
CytotoxicityIC50 values ranging from 0.032 mM to 25.85 mM; varies by analog
Nitric Oxide RegulationInduces tumoricidal activity through NO synthase modulation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing picolinic acid N-oxide (PANO) and its metal complexes?

PANO is typically synthesized via direct reaction of picolinic acid derivatives with oxidizing agents. For metal complexes, PANO acts as a bidentate ligand coordinating through its pyridine N-oxide oxygen and carboxylate oxygen. A standard method involves reacting PANO with metal salts (e.g., Zn(OOCCH₃)₂·2H₂O) in aqueous solutions under ambient conditions, followed by slow evaporation to yield single crystals suitable for X-ray diffraction . Organotin-PANO complexes are synthesized by reacting bistributyltin oxide with PANO in a 1:2 molar ratio, producing one-dimensional chain structures with antitumor activity .

Q. How is the crystal structure of PANO-containing complexes characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural characterization. Key parameters include bond lengths (e.g., Zn–O bonds: ~2.0–2.1 Å in octahedral coordination) and hydrogen-bonding networks (e.g., O–H···O interactions between water molecules and carboxylate groups). Distorted octahedral geometries are common in transition metal complexes, with axial positions often occupied by aqua ligands . Intermolecular hydrogen bonds (e.g., O1W–H1WA···O1) can form 2D networks, critical for stabilizing crystal lattices .

Q. What safety precautions are necessary when handling PANO in laboratory settings?

PANO should be stored in tightly sealed containers at room temperature, away from oxidizing/reducing agents, strong acids/bases, and ignition sources. Use personal protective equipment (PPE), including gloves and respiratory protection, to avoid inhalation of dust or contact with skin/eyes. Work in well-ventilated areas to mitigate respiratory irritation risks .

Advanced Research Questions

Q. How do solvent effects influence hydrogen bonding and deuterium isotope effects in PANO?

Solvent polarity significantly impacts hydrogen-bond strength and isotope effects. In PANO, primary deuterium isotope effects (PΔH(D)) vary between chloroform (low polarity) and acetonitrile (high polarity), reflecting differences in proton potential wells within intramolecular hydrogen bonds. Spectroscopic methods like NMR (δOH shifts) and isotope ratio mass spectrometry are used to quantify these effects. For example, δOH values correlate with PΔH(D), revealing solvent-dependent stabilization of tautomeric forms .

Q. What methodological considerations are critical when designing PANO-based coordination polymers for catalytic or optical applications?

Key factors include:

  • Ligand Design : PANO’s dual donor sites (N-oxide and carboxylate) enable diverse coordination modes. For OLEDs, PANO acts as an ancillary ligand in iridium complexes, enhancing phosphorescence efficiency via charge-transfer transitions .
  • Topology Control : Use stoichiometric ratios (e.g., 1:1 metal-ligand) to dictate polymer dimensionality (1D chains vs. 3D frameworks). For example, [Bu₃Sn(OCOC₅H₄NO)]ₙ forms 1D chains via carboxylate bridging .
  • Stability Testing : Thermogravimetric analysis (TGA) confirms thermal stability (e.g., organotin-PANO complexes stable up to 200°C) .

Q. How can researchers resolve contradictions in hydrogen-bond analysis for PANO derivatives?

Contradictions often arise from flexible hydrogen-bond geometries (e.g., bifurcated bonds) or solvent-mediated effects. To address this:

  • Combine SC-XRD with computational modeling (DFT) to map proton potentials.
  • Use variable-temperature NMR to probe dynamic hydrogen-bond behavior.
  • Compare isotope effects across solvents to distinguish intramolecular vs. intermolecular interactions .

Q. Data Contradiction and Validation

Q. Why do studies report conflicting data on PANO’s role in catalytic applications?

Discrepancies may stem from:

  • Reaction Conditions : Solvent polarity (e.g., acetonitrile vs. methanol) alters PANO’s electron-donating capacity in catalysis .
  • Metal Center Effects : Zn(II) complexes favor carboxylate coordination, while Ir(III) complexes prioritize N-oxide binding for OLEDs .
  • Characterization Limits : FTIR alone cannot resolve subtle bonding differences; pair with EXAFS or EPR for metal-ligand charge-transfer analysis.

Properties

IUPAC Name

1-oxidopyridin-1-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-6(9)5-3-1-2-4-7(5)10/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYMLBVGNFVFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231715
Record name Pyridine-2-carboxylic acid 1-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-40-8
Record name Picolinic acid N-oxide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picolinic acid N-oxide
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Record name Pyridine-2-carboxylic acid 1-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2-carboxylic acid 1-oxide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Picolinic acid N-oxide
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